8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
CAS No.:
Cat. No.: VC15001641
Molecular Formula: C15H15ClO3
Molecular Weight: 278.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15ClO3 |
|---|---|
| Molecular Weight | 278.73 g/mol |
| IUPAC Name | 8-chloro-7-propoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C15H15ClO3/c1-2-6-18-14-8-13-11(7-12(14)16)9-4-3-5-10(9)15(17)19-13/h7-8H,2-6H2,1H3 |
| Standard InChI Key | SVCOJNCCCIHSTN-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Introduction
Synthesis
The synthesis of 8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one typically involves multi-step organic reactions. Common methods include:
-
Cyclization Reactions: Formation of the cyclopentachromenone scaffold through condensation of appropriate precursors.
-
Selective Chlorination: Introduction of the chlorine atom at position 8.
-
Propoxylation: Addition of the propoxy group at position 7 using alkylation techniques.
These steps allow for controlled functionalization, ensuring high yields and purity.
Applications in Medicinal Chemistry
Preliminary studies suggest that compounds with similar structures exhibit pharmacological activity, including:
-
Anticancer Potential: Chromenone derivatives have been shown to inhibit enzymes like topoisomerase, which are critical in cancer cell proliferation .
-
Antifungal Activity: Structural analogs have demonstrated activity against fungal enzymes such as cytochrome P450 .
-
Cytotoxicity Studies: Chromenone-based scaffolds have been evaluated for their cytotoxic effects on cancer cell lines such as HL-60 and MOLT-4, showing moderate to high potency .
Further research is needed to confirm the specific biological activities of this compound.
Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 8-Chloro-7-hydroxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one | C14H11ClO3 | Hydroxy group replaces propoxy group |
| 7-Hydroxycoumarin | C9H6O3 | Simpler structure without chlorine |
The unique combination of the chloro and propoxy groups on the cyclopentachromenone scaffold distinguishes this compound from its analogs in terms of reactivity and potential pharmacological effects .
Research Outlook
The structural features of 8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one make it a promising candidate for further investigation in:
-
Drug discovery programs targeting cancer and fungal infections.
-
Development of enzyme inhibitors based on chromenone scaffolds.
-
Synthesis of derivatives to explore structure-activity relationships (SAR).
Current limitations include the lack of comprehensive biological data and the need for advanced studies to elucidate its mechanisms of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume